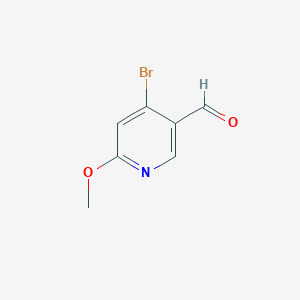

4-Bromo-6-methoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFGUYGKQSQZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-57-6 | |

| Record name | 4-BROMO-6-METHOXY-PYRIDINE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 6 Methoxynicotinaldehyde

Retrosynthetic Strategies Towards the 4-Bromo-6-methoxynicotinaldehyde Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally disconnecting the target structure into simpler, commercially available starting materials. acs.orgcambridge.org This approach allows for the logical construction of a synthetic plan by identifying key bond formations and functional group interconversions.

Analysis of Disconnection Points for the Pyridine (B92270) Ring

The core of this compound is a trisubstituted pyridine ring. The primary disconnection strategies for such a system involve breaking the carbon-carbon and carbon-heteroatom bonds that form the ring or the bonds connecting the substituents to the ring.

A primary disconnection can be made at the C-3 formyl group, which can be introduced through various formylation methods. This leads to the precursor 4-bromo-6-methoxypyridine. Further disconnection of the substituent-ring bonds (C-Br and C-O) is a logical next step.

Alternatively, a more fundamental retrosynthesis involves the construction of the pyridine ring itself from acyclic precursors. This could involve, for example, a Hantzsch-type pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis, which would allow for the introduction of the desired substituents at the appropriate positions during the ring-forming process. However, for a relatively simple substitution pattern like the one in the target molecule, a strategy based on the functionalization of a pre-formed pyridine ring is often more practical.

Rationalizing Halogen and Methoxy (B1213986) Group Installation

The timing of the introduction of the bromo and methoxy groups is a critical consideration in the synthetic design. The electronic properties of these substituents will influence the regioselectivity of subsequent reactions. The methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the bromo group is a deactivating, ortho-, para-directing group for electrophilic substitution, while it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Given these properties, two main strategies can be envisioned:

Strategy A: Methoxy group first, then bromination. Starting with a 6-methoxypyridine derivative, the electron-donating methoxy group would direct the incoming electrophile (bromine) to the 3- or 5-position. Directing the bromination specifically to the 4-position would require a more advanced strategy, possibly involving a directing group or a specific catalyst system.

Strategy B: Halogen first, then methoxylation. Starting with a dihalopyridine, for instance, a 4,6-dihalonicotinaldehyde derivative, a selective nucleophilic aromatic substitution could be employed to introduce the methoxy group at the 6-position. The relative reactivity of the halogens at the 4- and 6-positions would be the determining factor for the success of this approach. Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comquimicaorganica.orglibretexts.org

Precursor Synthesis and Regioselective Halogenation Approaches

Direct and Indirect Bromination Procedures on Nicotinaldehyde Derivatives

Direct bromination of a 6-methoxynicotinaldehyde (B1352767) precursor presents a regioselectivity challenge. The activating methoxy group at the 6-position would direct electrophilic bromination to the 3- and 5-positions. To achieve bromination at the 4-position, indirect methods might be necessary.

One such indirect method could involve the use of a directing group. For example, lithiation of 2-methoxypyridine (B126380) can be directed to the 3- or 6-position depending on the reaction conditions, which could then be followed by quenching with a bromine source. acs.org Another advanced technique involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. This intermediate, which behaves as a series of polarized alkenes, can undergo highly regioselective halogenation. cambridge.orgnih.govchemistrysteps.commountainscholar.org For instance, a pyridine can be converted to a Zincke imine, which can then be halogenated at the 3-position before ring-closing to yield a 3-halopyridine. nih.gov While complex, this methodology offers a high degree of control over the regiochemical outcome.

A more straightforward approach would be to start with a precursor that already contains the bromine at the desired position. For instance, the synthesis of 6-bromo-3-pyridinecarboxaldehyde has been reported and this compound is commercially available. sigmaaldrich.comscbt.com This precursor could then undergo methoxylation.

Transition-Metal Catalyzed Halogenation Strategies

Transition-metal catalysis offers a powerful toolkit for the regioselective C-H halogenation of pyridines. beilstein-journals.org While direct C-H bromination at the 4-position of a 6-methoxypyridine system is challenging, a transition-metal catalyzed approach could potentially overcome this hurdle. For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been reported, demonstrating the potential of metal catalysis in directing halogenation.

Methodologies for Methoxy Group Introduction at the 6-Position

The introduction of a methoxy group at the 6-position of a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups.

Starting with a precursor such as 4,6-dihalo-3-formylpyridine, the methoxy group can be introduced by reaction with sodium methoxide (B1231860). The regioselectivity of this reaction would depend on the nature of the halogens and the reaction conditions. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack than those at the 3- or 5-positions. stackexchange.comquimicaorganica.org Therefore, in a 4,6-dihalopyridine system, substitution at the 4-position might compete with substitution at the 6-position. However, the presence of the formyl group at the 3-position could influence the electronic distribution and thus the regioselectivity of the methoxylation.

An alternative strategy would be to start with 6-bromonicotinaldehyde (B16785) and perform a nucleophilic substitution with sodium methoxide. This would directly yield 6-methoxynicotinaldehyde, which could then be subjected to a regioselective bromination at the 4-position as discussed previously.

Below is a table summarizing potential precursors and their synthetic utility.

| Precursor | CAS Number | Potential Use in Synthesis of this compound |

| 6-Methoxynicotinaldehyde | 65873-72-5 | Starting material for subsequent regioselective bromination at the 4-position. libretexts.orgnih.govalentris.orgnih.gov |

| 6-Bromonicotinaldehyde | 149806-06-4 | Precursor for the introduction of the methoxy group at the 6-position via nucleophilic aromatic substitution. sigmaaldrich.comscbt.com |

| 4-Bromo-2-methoxypyridine | - | Could potentially be formylated at the 5-position (equivalent to the 3-position of nicotinaldehyde) via a Vilsmeier-Haack reaction or ortho-metalation followed by formylation. cambridge.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org |

| 2,4-Dichloronicotinaldehyde | - | A potential precursor where the chlorine at the 6-position could be selectively substituted by a methoxy group. |

| 6-Bromo-4-iodoquinoline | - | While a quinoline, the synthetic strategies for its preparation, involving cyclization and halogenation, can provide insights into analogous pyridine syntheses. nih.govyoutube.com |

The synthesis of this compound is a challenging but feasible endeavor that requires a careful selection of synthetic strategies and precise control of reaction conditions. The methodologies discussed herein, including retrosynthetic analysis, regioselective halogenation, and nucleophilic aromatic substitution, provide a roadmap for the successful preparation of this important chemical compound. Further research and development in the area of regioselective functionalization of pyridines will undoubtedly lead to more efficient and versatile synthetic routes to this and other valuable polysubstituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) with Methoxide Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing nucleophiles, such as methoxide, onto an aromatic ring. This reaction is particularly effective when the ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. In the synthesis of this compound, this can be envisioned by starting with a dihalogenated pyridine precursor, such as 4,6-dibromonicotinaldehyde.

The reaction proceeds via the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, like the formyl group and the second bromine atom, helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction. The subsequent elimination of the leaving group (bromide) restores the aromaticity of the ring.

A plausible synthetic route involves the selective substitution of one of the bromine atoms in a 4,6-dibromopyridine derivative. The regioselectivity of the substitution can be influenced by the electronic environment and steric factors. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide has been shown to selectively yield 6-bromo-2-methoxy-3-aminopyridine, demonstrating the feasibility of selective methoxylation on a dibromopyridine scaffold. nih.gov A similar approach can be applied to a suitably substituted nicotin-aldehyde precursor.

In a related synthesis of 4-bromo-2-methoxybenzaldehyde, a fluoro-substituted precursor is reacted with methanol (B129727) in the presence of potassium carbonate. google.comgoogle.com This highlights the use of a carbonate base to facilitate the SNAr reaction, which can be a milder alternative to sodium methoxide.

Table 1: Illustrative Conditions for SNAr with Methoxide

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | - | Methanol | Reflux | N/A | nih.gov |

| 2-Fluoro-4-bromobenzaldehyde | Methanol | K2CO3 | Methanol | 50 | 77 | google.comgoogle.com |

| 4,6-Dichlorobenzofuroxan | Various Amines | - | Ethanol | Room Temp. | High | mdpi.com |

Note: This table presents examples from related syntheses to illustrate typical reaction conditions.

Palladium-Catalyzed Alkoxylation Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of C-O bonds, including the introduction of a methoxy group. These methods are often milder and more functional-group tolerant than traditional SNAr reactions. The Buchwald-Hartwig amination, which has been extended to C-O bond formation, is a prominent example.

This methodology would typically involve the reaction of a bromopyridine precursor with a methoxide source, such as sodium methoxide or methanol with a suitable base, in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction and can influence the selectivity. Ligands such as Xantphos have been found to be effective for the C-O cross-coupling of N-substituted 4-bromo-7-azaindoles with phenols. nih.gov

Table 2: Components of a Typical Palladium-Catalyzed Alkoxylation

| Component | Example | Function |

| Precursor | 4,6-Dibromonicotinaldehyde | Aryl halide substrate |

| Alkoxide Source | Sodium methoxide, Methanol | Source of the methoxy group |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Facilitates oxidative addition and reductive elimination |

| Ligand | Xantphos, SPhos, PPh3 | Stabilizes the palladium center and promotes catalysis |

| Base | Cs2CO3, K2CO3, NaOtBu | Activates the alcohol and facilitates the reaction |

| Solvent | Dioxane, Toluene | Provides a suitable reaction medium |

Selective Formylation Strategies to the Nicotinaldehyde Moiety

The introduction of the aldehyde (formyl) group onto the pyridine ring is a critical step. This can be achieved through various formylation strategies, including directed ortho-metalation or the interconversion of other functional groups.

Directed Ortho-Metalation and Formylation of Pyridine Precursors

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. epo.org This method relies on a directing group, such as a methoxy or an amide group, to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group.

In the context of this compound synthesis, a plausible precursor would be a 2-bromo-4-methoxypyridine (B110594). The methoxy group at the 4-position would direct the lithiation to the C3 position. Subsequent quenching with DMF would yield the desired this compound. A detailed procedure for the synthesis of the isomeric 2-bromo-4-methoxypyridine via ortho-lithiation and bromination of 4-methoxypyridine (B45360) has been described, which supports the feasibility of this approach. chemicalbook.com

Table 3: Key Steps in Directed Ortho-Metalation and Formylation

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Lithiation | n-BuLi or s-BuLi, TMEDA, THF, -78 °C | Deprotonation ortho to the directing group | epo.org |

| 2. Formylation | DMF, -78 °C to room temp. | Introduction of the formyl group | google.comgoogle.com |

Functional Group Interconversions for Aldehyde Formation

The aldehyde functionality can also be introduced through the transformation of other functional groups already present on the pyridine ring. This approach offers flexibility in the synthetic design.

Common functional group interconversions to form aldehydes include:

Oxidation of a primary alcohol: A hydroxymethyl group at the 3-position of the pyridine ring can be oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).

Reduction of a carboxylic acid or its derivatives: A nicotinic acid or a nicotinate (B505614) ester at the 3-position can be partially reduced to the aldehyde. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. A patent describes the reduction of nicotinic acid morpholinamides to nicotinaldehydes in high yields at room temperature using lithium alkoxyaluminium hydrides. google.com

Reduction of a nitrile: A cyanopyridine at the 3-position can be reduced to an aldehyde using reagents such as DIBAL-H.

These interconversions would typically be performed on a pyridine ring that already contains the bromo and methoxy substituents at the 4- and 6-positions, respectively.

Optimization of Reaction Conditions and Process Intensification in this compound Synthesis

The optimization of reaction conditions is crucial for developing an efficient, scalable, and cost-effective synthesis of this compound. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry to maximize yield and purity while minimizing by-product formation.

For instance, in the SNAr reaction, the choice of base and solvent can significantly impact the reaction rate and selectivity. In palladium-catalyzed reactions, screening different ligands and optimizing the catalyst loading are key to achieving high turnover numbers and efficiency. researchgate.net

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve:

Continuous flow chemistry: Performing reactions in microreactors or flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions like lithiations.

Catalyst recycling: In palladium-catalyzed processes, developing methods for the recovery and reuse of the expensive palladium catalyst is essential for a sustainable and economical process.

While specific studies on the process intensification for the synthesis of this compound are not available, the principles are broadly applicable to the synthetic methodologies described.

Mechanistic Investigations and Reaction Chemistry of 4 Bromo 6 Methoxynicotinaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group in 4-Bromo-6-methoxynicotinaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and modifications of its oxidation state.

Nucleophilic Additions and Condensation Reactions in the Presence of the Pyridine (B92270) Heteroatom

The aldehyde functional group is inherently electrophilic and readily undergoes nucleophilic attack. youtube.comyoutube.com In the context of this compound, the presence of the pyridine ring introduces electronic effects that modulate the reactivity of the aldehyde. The nitrogen heteroatom, being electron-withdrawing, enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic addition. youtube.comyoutube.com

Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to proceed readily to form secondary alcohols. Similarly, condensation reactions with amines can yield imines (Schiff bases), while reactions with stabilized ylides or carbanions lead to the formation of new carbon-carbon bonds. The pyridine nitrogen can also play a role in the reaction mechanism, potentially by coordinating to reagents or influencing the stability of intermediates. In some cases, the presence of pyridine can influence the stereochemistry of the addition reaction. rsc.org

Selective Oxidation and Reduction Pathways of the Formyl Moiety

The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to a range of derivatives.

Selective Oxidation: The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For a substrate like this compound, various reagents can be employed. Mild oxidizing agents are preferred to avoid unwanted side reactions with the pyridine ring or the bromo substituent. Common methods include the use of:

Potassium permanganate (B83412) (KMnO₄) under controlled pH conditions.

Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), although its acidity might affect the pyridine ring.

Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, which is known for its high selectivity for aldehydes.

The selective oxidation of alcohols to aldehydes is a key industrial process, and catalysts like iron molybdate (B1676688) are often used. mdpi.com Molybdenum(VI) complexes have also been shown to be effective catalysts for the selective oxidation of alcohols to aldehydes under mild conditions. raco.catraco.cat

Selective Reduction: The reduction of the aldehyde to a primary alcohol can be achieved with high selectivity using various reducing agents. Common choices include:

Sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent that typically does not affect the bromo substituent or the aromatic ring.

Lithium aluminum hydride (LiAlH₄), a more powerful reducing agent that would also effectively reduce the aldehyde.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be employed, though conditions must be carefully controlled to prevent hydrodehalogenation (loss of the bromine atom).

Olefination Reactions for Carbon-Carbon Bond Formation

Olefination reactions are crucial for constructing carbon-carbon double bonds, and the aldehyde group of this compound is an excellent substrate for such transformations.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgorganicchemistrydata.orgalfa-chemistry.com This reaction generally offers excellent stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org HWE reagents are more nucleophilic than the corresponding Wittig reagents and can react with a wider range of aldehydes and ketones under milder conditions. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

A recent development in olefination is the use of visible-light photoredox catalysis, which allows for the coupling of alkyl halides with formaldehyde (B43269) derivatives in the presence of triphenylphosphine. nih.gov

Reactivity Governing the Bromo Substituent at C-4

The bromine atom at the C-4 position of the pyridine ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgharvard.edu This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov this compound can be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C-4 position. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes. This compound can be reacted with various terminal alkynes under Sonogashira conditions to introduce alkynyl substituents at the C-4 position. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a powerful method for the synthesis of arylamines. wikipedia.org this compound can be coupled with a wide range of amines to introduce amino functionalities at the C-4 position. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comlibretexts.org This reaction typically results in the formation of the trans-isomer with high selectivity. organic-chemistry.org this compound can be coupled with various alkenes, such as acrylates, styrenes, or simple olefins, to introduce vinyl or substituted vinyl groups at the C-4 position. The reaction is carried out in the presence of a base to regenerate the active palladium catalyst. youtube.comresearchgate.netmdpi.com

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C (sp²-sp², sp²-sp³) | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) catalyst, Phosphine ligand, Base |

| Heck | Alkene | C-C (sp²-sp²) | Pd(0) catalyst, Base |

Stereoelectronic Effects of the Bromine Atom on Pyridine Reactivity

The bromine atom at the C-4 position exerts significant stereoelectronic effects on the reactivity of the pyridine ring.

Electronic Effects: Halogens are generally considered to be deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect). In the case of 4-bromopyridine (B75155) derivatives, the bromine atom's inductive effect deactivates the ring towards electrophilic attack. Conversely, it influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the bromine atom, combined with that of the pyridine nitrogen, makes the positions ortho and para to the nitrogen (C-2, C-4, C-6) susceptible to nucleophilic attack. The bromine at C-4 acts as a good leaving group in such reactions.

Steric Effects: The steric bulk of the bromine atom can influence the approach of reagents to the adjacent positions on the pyridine ring. However, in the C-4 position, this effect is less pronounced compared to substitution at the C-2 or C-3 positions. In computational studies of pyridine halogenation, steric interactions between a departing phosphine group and substituents on the pyridine ring were found to be more significant for 3-substituted pyridines than for 2-substituted pyridines, highlighting the role of sterics in reactivity. nih.gov

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a powerful tool for the derivatization of aryl halides, converting them into versatile organometallic reagents. For this compound, this reaction would be anticipated to occur at the C-4 position, replacing the bromine atom with a metal, typically lithium or magnesium. This transformation would generate a nucleophilic carbon center on the pyridine ring, opening pathways for the introduction of a wide array of electrophiles.

The general mechanism involves the reaction of the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, or with magnesium metal. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce new functional groups. However, without specific studies on this compound, the optimal reaction conditions, potential side reactions (such as attack at the aldehyde), and the stability of the resulting organometallic species remain speculative.

Table 1: Potential Derivatization of this compound via Metal-Halogen Exchange

| Reagent Sequence | Potential Product |

| 1. n-BuLi, THF, -78 °C; 2. DMF | 6-Methoxy-4-formylnicotinaldehyde |

| 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 4-Formyl-6-methoxynicotinic acid |

| 1. Mg, THF; 2. PhCHO; 3. H₃O⁺ | (4-(Hydroxy(phenyl)methyl)-6-methoxypyridin-3-yl)methanol |

This table represents theoretical products based on general principles of metal-halogen exchange reactions and has not been experimentally verified for this compound.

Influence of the Methoxy (B1213986) Group on Pyridine Ring Reactivity

The methoxy group at the C-6 position is expected to significantly influence the reactivity of the pyridine ring through a combination of resonance and inductive effects.

Stability and Cleavage of the Methoxy Ether Linkage

The methoxy group in this compound is generally stable under many reaction conditions. However, ether cleavage can be induced under harsh acidic conditions (e.g., using HBr or HI) or with strong Lewis acids like boron tribromide (BBr₃). The mechanism of cleavage typically involves protonation of the ether oxygen followed by nucleophilic attack by a halide ion, leading to the formation of a hydroxypyridine and a methyl halide. The specific conditions required for the cleavage of the methoxy group in this particular molecule have not been reported.

Detailed Mechanistic Elucidation of Key Transformations

A deep understanding of the reaction mechanisms for key transformations of this compound would require dedicated kinetic and computational studies.

Kinetic Studies for Reaction Pathway Determination

Kinetic studies are essential for determining the rate-determining step of a reaction and for elucidating the reaction pathway. For instance, in a potential nucleophilic aromatic substitution reaction at the C-4 position, kinetic experiments could reveal whether the reaction proceeds via a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer complex. Such studies would involve monitoring the reaction rate as a function of reactant concentrations and temperature. To date, no kinetic data for reactions involving this compound have been published.

Computational Chemistry for Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing reaction mechanisms and transition states. ims.ac.jp For this compound, computational modeling could be used to:

Calculate the activation energies for different potential reaction pathways.

Visualize the geometries of transition states.

Understand the electronic effects of the substituents on the reaction barriers.

For example, a computational study could compare the energy barriers for electrophilic attack at different positions on the pyridine ring, providing a theoretical basis for the observed regioselectivity. Without such studies, any discussion of the transition states for reactions of this compound would be purely theoretical.

Isotopic Labeling Experiments to Probe Reaction Intermediates

In the elucidation of complex reaction mechanisms, isotopic labeling stands as a powerful and definitive tool. For a molecule such as this compound, where multiple reactive sites exist, understanding the precise bond-forming and bond-breaking events is crucial for optimizing synthetic routes and controlling product formation. While specific isotopic labeling studies on this compound are not extensively reported in publicly available literature, we can conceptualize such experiments based on established principles of physical organic chemistry and the known reactivity of substituted pyridines. These hypothetical experiments serve to illustrate how isotopic labeling could provide profound insights into the reaction intermediates involved in its synthesis and transformations.

One of the key synthetic steps towards this compound would likely involve the introduction of the bromo, methoxy, or formyl group onto a pyridine precursor. A pertinent area for mechanistic investigation is the nucleophilic aromatic substitution (SNAr) pathway, a common mechanism for functionalizing electron-deficient pyridine rings. The electron-withdrawing nature of the ring nitrogen makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack. The stability of the resulting anionic intermediate, often called a Meisenheimer complex, is key to the facility of these reactions. stackexchange.comquimicaorganica.org

Let us consider a hypothetical scenario where the bromine atom at the C-4 position is introduced by reacting a precursor, 6-methoxy-nicotinaldehyde, with a brominating agent. An alternative pathway could involve the displacement of a different leaving group at the C-4 position by a bromide ion. To probe the nature of the intermediates in such a substitution reaction, a crossover isotopic labeling experiment could be designed.

Conceptual Isotopic Labeling Experiment: Probing the SNAr Mechanism

Objective: To determine if the displacement of a leaving group at the 4-position of a 6-methoxynicotinaldehyde (B1352767) precursor proceeds via a dissociative mechanism (formation of a pyridyl cation) or an associative SNAr mechanism (formation of a Meisenheimer-type intermediate).

Experimental Design:

Synthesis of Labeled Precursor: Synthesize a precursor molecule, for instance, 4-Chloro-6-methoxynicotinaldehyde, with a specific isotopic label. A suitable label would be Carbon-13 (¹³C) at the C-4 position (the carbon bearing the leaving group).

Reaction Conditions: React the ¹³C-labeled 4-Chloro-6-methoxynicotinaldehyde with a source of bromide, such as sodium bromide (NaBr), in a suitable solvent. Crucially, an equimolar amount of unlabeled this compound would be included in the reaction mixture.

Analysis: The product mixture would be analyzed by mass spectrometry and ¹³C NMR spectroscopy to determine the distribution of the ¹³C label in the recovered this compound and any unreacted starting material.

Hypothetical Results and Interpretation:

The distribution of the ¹³C label in the products would provide clear evidence for or against the formation of a discrete, charge-separated intermediate.

| Scenario | Proposed Intermediate | Expected Experimental Outcome | Mechanistic Implication |

| A | Meisenheimer Complex (Associative SNAr) | The ¹³C label is found exclusively in the this compound formed from the labeled precursor. No scrambling of the label to the initially unlabeled molecules is observed. | The reaction proceeds through a concerted or stepwise addition-elimination mechanism where the nucleophile attacks the carbon bearing the leaving group. No free, symmetric intermediate is formed that could lead to label scrambling. |

| B | Pyridyl Cation (Dissociative) | The ¹³C label is scrambled between the this compound molecules originating from both the labeled and unlabeled starting materials. | The leaving group departs first to form a pyridyl cation intermediate. This cation can then be attacked by a bromide ion. If this intermediate has a sufficient lifetime, it could potentially lead to crossover products, although this is less common for SNAr on pyridines. |

Table 1: Hypothetical Mass Spectrometry Data for Isotopic Labeling Experiment

| Compound | Expected Molecular Ion Peak (Unlabeled) (m/z) | Expected Molecular Ion Peak (¹³C Labeled) (m/z) | Predicted Outcome (Scenario A) | Predicted Outcome (Scenario B) |

| 4-Chloro-6-methoxynicotinaldehyde | 185/187 (due to ³⁵Cl/³⁷Cl) | 186/188 | Unreacted starting material shows a peak at 186/188. | Unreacted starting material shows a peak at 186/188. |

| This compound | 230/232 (due to ⁷⁹Br/⁸¹Br) | 231/233 | Two distinct sets of peaks: one at 230/232 and another at 231/233. | A statistical distribution of peaks around 230/232 and 231/233, indicating label scrambling. |

The expected outcome for a nucleophilic aromatic substitution on an electron-deficient ring like pyridine is overwhelmingly Scenario A. stackexchange.comquimicaorganica.org The resonance stabilization of the negative charge in the Meisenheimer intermediate, including delocalization onto the electronegative nitrogen atom, makes this a lower energy pathway than the formation of a high-energy pyridyl cation. stackexchange.com Thus, the isotopic labeling experiment would be expected to confirm the associative SNAr mechanism.

Further isotopic labeling could be employed to investigate other aspects of the chemistry of this compound. For example, using ¹⁸O-labeled methanol (B129727) (CH₃¹⁸OH) in the synthesis of the methoxy group could confirm whether the ether linkage is formed via nucleophilic attack of methoxide (B1231860), with the ¹⁸O being incorporated into the product. Similarly, deuterium (B1214612) labeling of the aldehyde proton could be used to study its reactivity in condensation reactions, such as the Knoevenagel or Wittig reactions.

While these experiments are conceptual, they underscore the precision with which isotopic labeling can be used to map reaction pathways and characterize the transient species that govern chemical transformations.

Advanced Applications of 4 Bromo 6 Methoxynicotinaldehyde As a Synthetic Intermediate

Precursor for Pharmacologically Active Heterocyclic Compounds

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active natural products. The inherent reactivity of 4-Bromo-6-methoxynicotinaldehyde makes it an ideal precursor for the synthesis of a wide array of pharmacologically relevant heterocyclic compounds. The aldehyde functionality can be readily transformed into various other groups, while the bromo-substituent provides a handle for cross-coupling reactions, allowing for the introduction of molecular diversity.

Synthesis of Novel Drug Candidates Targeting Specific Biological Pathways

The development of small-molecule kinase inhibitors is a major focus in modern drug discovery, particularly in the field of oncology. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in the development and progression of cancer. nih.gov The bromo-substituent on heterocyclic scaffolds is a key feature in the design of many kinase inhibitors, as it can be utilized in crucial carbon-carbon and carbon-nitrogen bond-forming reactions to construct the desired pharmacophore.

Research into novel anticancer agents has demonstrated the utility of bromo-substituted heterocyclic intermediates in the synthesis of potent kinase inhibitors. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the potential treatment of non-small cell lung cancer. jyamaguchi-lab.com Similarly, novel bromo-pyrimidine analogues have been developed as potent Bcr/Abl tyrosine kinase inhibitors, with some compounds showing significant activity against chronic myeloid leukemia cell lines. google.commdpi.com

The synthesis of 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors also highlights the importance of halogenated intermediates in accessing complex drug candidates. nih.gov Furthermore, the synthesis of chalcone (B49325) derivatives, known for their anticancer properties, has been achieved using related bromo-substituted benzaldehydes, indicating the potential of this compound in similar synthetic strategies. researchgate.net The presence of the methoxy (B1213986) group in this compound can also influence the electronic properties and bioavailability of the final drug candidates.

| Drug Candidate Class | Target Pathway/Enzyme | Role of Bromo-Substituted Intermediate |

| Benzamide Derivatives | Fibroblast Growth Factor Receptor-1 (FGFR1) jyamaguchi-lab.com | Serves as a key building block for inhibitor synthesis. jyamaguchi-lab.com |

| Pyrimidine (B1678525) Analogues | Bcr/Abl Tyrosine Kinase google.commdpi.com | Essential for the construction of the core inhibitor structure. google.commdpi.com |

| Anilinoquinolines | c-Met Kinase nih.gov | Enables the synthesis of complex, multi-ring inhibitor systems. nih.gov |

| Chalcones | Various (Anticancer) researchgate.net | Precursor for the synthesis of biologically active chalcones. researchgate.net |

Construction of Complex Polycyclic Natural Product Analogs

Natural products remain a significant source of inspiration for the development of new therapeutic agents due to their structural complexity and diverse biological activities. thieme-connect.de The total synthesis of natural products and their analogs is a challenging endeavor that often relies on the development of efficient and modular synthetic strategies. nih.gov The use of pre-functionalized building blocks is a powerful approach to streamline the synthesis of these complex molecules. nih.gov

This compound, with its multiple reaction sites, is an excellent candidate for a building block in the diversity-oriented synthesis of polycyclic natural product analogs. acs.org The aldehyde can participate in various C-C bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, to build up carbon skeletons. The pyridine ring itself can be a core component of the target molecule or can be constructed via cycloaddition reactions. researchgate.net The bromine atom allows for the late-stage introduction of various substituents through transition metal-catalyzed cross-coupling reactions, enabling the creation of a library of analogs for structure-activity relationship studies.

The construction of complex polycyclic molecules can often be achieved in a single step through multicomponent reactions, and the use of highly reactive intermediates can facilitate the efficient assembly of intricate frameworks. jyamaguchi-lab.com The functional handles on this compound make it amenable to such advanced synthetic methodologies, paving the way for the efficient construction of novel polycyclic structures inspired by natural products.

Building Block for Agrochemical and Crop Protection Agents

The development of new and effective herbicides and other crop protection agents is crucial for modern agriculture. Heterocyclic compounds play a significant role in the agrochemical industry, with many commercial products containing pyridine, pyrimidine, or other related ring systems.

The synthesis of heterocyclic analogs of existing herbicides is a common strategy to discover new compounds with improved efficacy, selectivity, or environmental profiles. For instance, research has been conducted on the synthesis of pyridine and pyrimidine analogs of the herbicide bromoxynil, which is an inhibitor of photosystem II. nih.gov This work underscores the importance of the bromo-substituent on a heterocyclic core for herbicidal activity.

The structural features of this compound make it a promising starting material for the synthesis of novel agrochemicals. The pyridine ring is a known toxophore in many herbicides, and the bromo- and methoxy-substituents can be systematically varied to optimize biological activity and selectivity. The aldehyde group provides a convenient point for further chemical modification to generate a diverse range of potential crop protection agents.

Role in the Synthesis of Functional Materials and Advanced Ligands

Beyond its applications in the life sciences, this compound is a valuable building block for the creation of functional materials and advanced ligands with applications in catalysis and materials science.

Ligands for Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The design and synthesis of effective chiral ligands are central to the success of this field. Pyridine-containing ligands are of particular interest due to the stability and well-defined coordination chemistry of the pyridine ring.

The structure of this compound provides a scaffold for the synthesis of various types of chiral ligands. The pyridine nitrogen can act as a coordination site for a metal catalyst, while the aldehyde group can be readily converted into a chiral moiety, such as a chiral alcohol or an oxazoline (B21484). For example, chiral pyridine-containing oxazoline ligands have been synthesized and successfully employed in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov Furthermore, chiral pyridine bis(oxazoline) (PyBOX) ligands are highly effective in a variety of nickel-catalyzed asymmetric cross-coupling reactions. nih.gov The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring, a role for which the bromo- and methoxy- groups of the title compound are well-suited.

| Ligand Type | Catalytic Application | Key Synthetic Feature |

| Pyridyl Alcohols | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) | Modification of the aldehyde group to a chiral carbinol. |

| Pyridyl Oxazolines | Palladium-catalyzed allylic alkylation nih.gov | Conversion of the aldehyde to an oxazoline ring system. nih.gov |

| Pyridine Bis(oxazolines) (PyBOX) | Nickel-catalyzed asymmetric Negishi cross-couplings nih.gov | Formation of a tridentate ligand for metal coordination. nih.gov |

| Disubstituted 2,2′-Bipyridines | Asymmetric direct aldol reactions thieme-connect.de | Potential for dimerization to form bipyridine scaffolds. |

Components for Optoelectronic Materials and Dyes

Functional organic materials with specific optical and electronic properties are in high demand for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. Bromo-substituted heterocyclic compounds have shown promise in this area. For example, bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidines have been synthesized and their photophysical properties investigated, revealing their potential as optical sensors for albumins. nih.gov

The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of bromo-pyridines has led to compounds with potential applications as chiral dopants for liquid crystals. mdpi.com The bromo-substituent on this compound serves as a key handle for such cross-coupling reactions, allowing for the introduction of various aryl groups to tune the electronic and photophysical properties of the resulting materials. Additionally, the post-functionalization of bromo-substituted polymers via Ullman coupling reactions has been explored for applications such as carbon dioxide capture, indicating the potential of bromo-containing monomers in the synthesis of functional polymers. mdpi.com The combination of the electron-rich methoxy group and the versatile bromo- and aldehyde- functionalities on the pyridine ring of this compound makes it a highly attractive building block for the development of novel dyes and optoelectronic materials.

Lack of Documented Applications in Complex Total Synthesis for this compound

Despite a thorough review of scientific literature and chemical databases, there is currently no available research specifically detailing the application of this compound as a synthetic intermediate in the total synthesis of complex molecular architectures. While the compound possesses a functionalized pyridine ring, a common motif in pharmacologically active molecules, its direct use as a key building block in the construction of intricate natural products or other complex targets has not been reported in published studies.

Chemical suppliers list this compound and its isomer, 2-Bromo-6-methoxynicotinaldehyde, as available for research purposes, suggesting their potential utility as starting materials in synthetic chemistry. The inherent reactivity of the aldehyde and the potential for cross-coupling reactions at the bromo-substituted position, in theory, make it a versatile scaffold. However, the scientific community has yet to publish any total synthesis campaigns that have leveraged this specific combination of functional groups.

Research into related brominated and methoxylated pyridines and other aromatic aldehydes is extensive, with these classes of compounds frequently employed in the synthesis of pharmaceuticals and other functional materials. For instance, various brominated heterocycles serve as crucial precursors for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in assembling complex molecular frameworks.

It is important to note that the absence of published data does not definitively preclude the use of this compound in undisclosed or ongoing research. The development of novel synthetic routes and the total synthesis of complex molecules are areas of continuous investigation, and the roles of specific intermediates may only become apparent upon publication.

As of the current date, the contributions of this compound to the total synthesis of complex molecular architectures remain undocumented in peer-reviewed scientific literature. Therefore, a detailed discussion with research findings and data tables on this specific topic cannot be provided.

Theoretical and Computational Investigations of 4 Bromo 6 Methoxynicotinaldehyde

Electronic Structure and Bonding Analysis

Computational quantum chemistry provides powerful tools to investigate the electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For a molecule like 4-Bromo-6-methoxynicotinaldehyde, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular orbitals and charge distribution. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For substituted pyridines, the HOMO is often a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The presence of the electron-withdrawing bromine and aldehyde groups is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy (B1213986) group would raise their energies. The precise distribution and energies of these orbitals would be a primary output of a DFT study.

Furthermore, analysis of the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, indicating their role as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the charge distribution in more detail, providing information on the charge transfer interactions between different parts of the molecule. goums.ac.ir

Evaluation of Aromaticity and Tautomerism within the Pyridine Ring

The aromaticity of the pyridine ring in this compound can be quantitatively assessed using computational methods. The nucleus-independent chemical shift (NICS) is a common method for evaluating aromaticity. Negative NICS values inside the ring are indicative of aromatic character. The positions of the substituents will likely modulate the aromaticity of the pyridine ring.

Tautomerism is another important aspect to consider for substituted pyridines. While this compound is depicted with a methoxy group, the possibility of other tautomeric forms, though less likely for an O-methylated compound, could be computationally investigated by calculating the relative energies of potential tautomers. For instance, protonation of the ring nitrogen could lead to different tautomeric equilibria under acidic conditions. DFT calculations can accurately predict the relative stabilities of different tautomers, providing insight into the predominant form under various conditions.

Reaction Energetics and Pathway Mapping

Computational chemistry is an invaluable tool for exploring the reactivity of molecules and mapping out potential reaction pathways.

Characterization of Transition States and Intermediates

For any chemical reaction involving this compound, computational methods can be used to identify and characterize the transition states and any intermediates along the reaction coordinate. By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined. This information is critical for understanding the reaction kinetics. For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile displaces the bromine atom, the structure and energy of the Meisenheimer complex (an intermediate) could be calculated. Vibrational frequency calculations are performed to confirm that a located structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

Prediction of Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving this compound can be predicted by analyzing the properties of the molecule. For example, in an electrophilic aromatic substitution reaction, the positions most susceptible to attack can be identified by examining the calculated atomic charges or by using Fukui functions, which describe the change in electron density at a given point when an electron is added to or removed from the molecule. researchgate.net

In reactions where new stereocenters can be formed, computational methods can be used to predict the stereoselectivity. By calculating the energies of the different diastereomeric transition states leading to the various stereoisomeric products, the most likely stereochemical outcome can be determined.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are key to understanding its physical properties and how it interacts with other molecules.

A conformational analysis would primarily focus on the orientation of the methoxy and aldehyde groups relative to the pyridine ring. By systematically rotating the C-O and C-C bonds and calculating the energy at each step, a potential energy surface can be generated. This would identify the lowest energy conformers and the energy barriers between them.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of the molecule. While this compound does not have a classic hydrogen bond donor, the aldehyde oxygen and the ring nitrogen can act as hydrogen bond acceptors. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions. Computational studies, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties for Mechanistic and Structural Validation (beyond basic identification)

In the comprehensive analysis of novel chemical entities, the corroboration of experimentally determined structures with theoretical predictions is a cornerstone of modern chemistry. For this compound, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful, non-destructive lens to predict and understand its spectroscopic fingerprint. This approach not only validates the proposed molecular structure but also provides deep insights into the electronic and vibrational characteristics that govern its behavior.

Detailed theoretical studies on this compound are pivotal for unequivocally assigning its spectroscopic features, which can be complex due to the interplay of the pyridine ring, the bromo and methoxy substituents, and the aldehyde functional group. While direct experimental and computational studies on this specific molecule are not extensively reported in the literature, the methodologies applied to analogous aromatic aldehydes and substituted pyridines provide a robust framework for its theoretical investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a primary application of computational chemistry for structural elucidation. By employing methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, typically with the B3LYP functional and a basis set such as 6-311++G(d,p), it is possible to calculate the magnetic shielding tensors for each nucleus. These are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

The calculated shifts for this compound would be highly sensitive to the molecule's conformation, particularly the orientation of the aldehyde and methoxy groups. A comparison between the predicted and experimental spectra can confirm the lowest energy conformer present in solution. Discrepancies between predicted and observed values can also highlight specific electronic effects or intermolecular interactions, such as hydrogen bonding, that are not fully captured in the gas-phase or implicit solvent models of the calculation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 152.0 |

| H2 | 8.30 | - |

| C3 | - | 110.5 |

| CHO (on C3) | - | 192.5 |

| H (CHO) | 10.10 | - |

| C4 | - | 125.0 |

| C5 | - | 112.0 |

| H5 | 7.50 | - |

| C6 | - | 165.0 |

| OCH₃ (on C6) | - | 54.0 |

| H (OCH₃) | 4.05 | - |

Note: The data in this table is illustrative and represents typical predicted values for a molecule with this structure based on computational studies of analogous compounds. The exact values would be obtained from specific DFT calculations.

Vibrational Spectroscopy (FT-IR and Raman) Analysis

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. Following a geometry optimization of the molecule, a frequency calculation is performed at the same level of theory. This yields a set of harmonic vibrational frequencies and their corresponding intensities.

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the C-Br stretching, the aromatic C-C and C-N stretching modes of the pyridine ring, the C-H bending modes, and the vibrations of the methoxy group. A Potential Energy Distribution (PED) analysis is often performed to determine the contribution of each internal coordinate to a given normal mode, providing a precise and unambiguous assignment for each calculated frequency. Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systemic computational errors.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Intensity (Arbitrary Units) | Vibrational Assignment (based on PED) |

|---|---|---|

| 3050-3150 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aldehyde C-H stretching |

| 1705 | Strong | Aldehyde C=O stretching |

| 1580 | Strong | Pyridine ring C=C/C=N stretching |

| 1470 | Medium | Pyridine ring stretching |

| 1250 | Strong | Asymmetric C-O-C stretching (methoxy) |

| 1020 | Medium | Symmetric C-O-C stretching (methoxy) |

| 850 | Medium | C-H out-of-plane bending |

| 650 | Medium | C-Br stretching |

Note: The data in this table is illustrative and represents typical predicted values for a molecule with this structure based on computational studies of analogous compounds. The exact values would be obtained from specific DFT calculations.

Electronic Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic transitions that give rise to UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated.

For this compound, the analysis would focus on transitions involving the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals, their energies, and the energy gap between them are critical in understanding the molecule's electronic behavior, reactivity, and photophysical properties. The predicted transitions would likely be of π → π* and n → π* character, localized on the substituted pyridine ring and the aldehyde group. The solvent environment can significantly influence the position of absorption maxima (λ_max), and modern computational methods can account for this using various solvent models.

Table 3: Predicted Electronic Transitions for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 340 | 0.05 | HOMO -> LUMO+1 | n -> π |

| 285 | 0.45 | HOMO -> LUMO | π -> π |

| 250 | 0.30 | HOMO-1 -> LUMO | π -> π* |

Note: The data in this table is illustrative and represents typical predicted values for a molecule with this structure based on computational studies of analogous compounds. The exact values would be obtained from specific TD-DFT calculations.

Sophisticated Spectroscopic and Structural Elucidation for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 4-Bromo-6-methoxynicotinaldehyde in solution. Analysis of ¹H and ¹³C NMR spectra provides initial information on the chemical environment of each atom. For pyridine (B92270) derivatives, the chemical shifts of ring protons are typically found in the aromatic region (δ 7.0-9.0 ppm). mdpi.comchemicalbook.com The electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde and bromine substituents significantly influence the precise chemical shifts of the remaining ring protons.

Hypothetical ¹H and ¹³C NMR Data for this compound

The following table is a predictive representation based on known chemical shift principles for substituted pyridines.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Description |

| H-2 | 8.55 (s) | - | Proton on the carbon adjacent to the nitrogen and aldehyde. |

| H-5 | 7.80 (s) | - | Proton on the carbon between the bromine and methoxy groups. |

| -CHO | 10.10 (s) | 192.5 | Aldehyde proton and carbon. |

| -OCH₃ | 4.05 (s) | 56.5 | Methoxy group protons and carbon. |

| C-2 | - | 152.0 | Carbon adjacent to nitrogen. |

| C-3 | - | 135.0 | Aldehyde-bearing carbon. |

| C-4 | - | 125.0 | Bromine-bearing carbon. |

| C-5 | - | 115.0 | Carbon adjacent to bromine and methoxy groups. |

| C-6 | - | 165.0 | Methoxy-bearing carbon. |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, multi-dimensional NMR techniques are required for unambiguous assignment and detailed structural analysis. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. For this compound, this technique would primarily confirm the absence of coupling between the two singlet ring protons (H-2 and H-5), verifying their isolated positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment directly links protons to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the protonated carbons, such as C-2, C-5, the aldehyde carbon, and the methoxy carbon. plos.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for conformational and stereochemical analysis. A NOESY spectrum would show a correlation between the methoxy protons and the H-5 proton, confirming the spatial proximity of these groups. Similarly, a correlation between the aldehyde proton and the H-2 proton would be expected.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) studies, typically involving variable temperature (VT) experiments, can provide information on the energy barriers to rotation around single bonds. libretexts.org For this compound, two rotational processes could be investigated:

Rotation around the C3-C(aldehyde) bond: Restricted rotation could lead to different conformations of the aldehyde group relative to the pyridine ring.

Rotation around the C6-O(methoxy) bond: The rotation of the methoxy group can also be hindered. Studies on similar aromatic compounds have shown that the energy barrier for methoxy group rotation can be determined using solid-state NMR and electronic structure calculations. nih.govnih.gov

By monitoring the NMR spectra at different temperatures, one can observe the coalescence of signals as the rate of exchange increases, allowing for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this technique would confirm the planarity of the pyridine ring and the precise orientation of the aldehyde and methoxy substituents relative to the ring.

Absolute Configuration Assignment of Chiral Derivatives

The parent molecule, this compound, is achiral. However, if it were used to synthesize chiral derivatives, X-ray crystallography would be the definitive method for determining the absolute configuration of the newly formed stereocenters. By using anomalous dispersion effects, typically from the bromine atom already present in the structure, the absolute stereochemistry can be assigned without the need for a heavy atom derivative.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray diffraction analysis also elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. rsc.org For this compound, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the nitrogen atom or the oxygen atoms of the aldehyde or methoxy groups of neighboring molecules (C-Br···N or C-Br···O). rsc.org

Hydrogen Bonding: While no strong hydrogen bond donors are present, weak C-H···O or C-H···N hydrogen bonds involving the aromatic or aldehyde protons could play a role in stabilizing the crystal structure.

Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C4-Br | N1 (pyridine) | 3.0 - 3.5 |

| Halogen Bond | C4-Br | O (aldehyde/methoxy) | 3.1 - 3.6 |

| Weak Hydrogen Bond | C-H (ring/aldehyde) | O (aldehyde/methoxy) | 2.2 - 2.8 (H···O) |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₇H₆BrNO₂).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. youtube.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, which is a definitive indicator of the presence of a single bromine atom. youtube.com

The fragmentation pattern observed in the mass spectrum provides structural information. libretexts.orglibretexts.org Electron ionization (EI-MS) would likely induce characteristic fragmentation pathways.

Predicted Fragmentation Pattern in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 215/217 | [C₇H₆BrNO₂]⁺ | Molecular Ion |

| 186/188 | [C₆H₅BrNO]⁺ | -CHO (29 Da) |

| 184/186 | [C₇H₃BrNO]⁺ | -H₂O (from methoxy H and aldehyde O, hypothetical) |

| 136 | [C₆H₅NO₂]⁺ | -Br (79/81 Da) |

| 108 | [C₅H₃NO]⁺ | -Br, -CO |

The fragmentation would likely proceed through initial cleavages adjacent to the carbonyl group or loss of the substituents from the aromatic ring. libretexts.org For example, the loss of the formyl radical (•CHO) or the methoxy radical (•OCH₃) are common fragmentation pathways. Subsequent loss of a bromine radical or carbon monoxide would lead to the other observed fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition of Reaction Products

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the unambiguous confirmation of a synthesized compound by providing a highly accurate mass measurement. This accuracy allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₇H₆BrNO₂, the expected monoisotopic mass can be calculated with high precision.

The presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the mass spectrum of a bromine-containing compound will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensities. HRMS can resolve these isotopic peaks, and the measured mass difference will be approximately 1.99795 Da, confirming the presence of a single bromine atom.

The theoretical exact masses for the protonated molecule [M+H]⁺ are:

For ⁷⁹Br: C₇H₇⁷⁹BrNO₂⁺ = 215.9658

For ⁸¹Br: C₇H₇⁸¹BrNO₂⁺ = 217.9638

An experimental HRMS analysis would be expected to yield a mass measurement within a very low margin of error (typically < 5 ppm) of these theoretical values, thereby confirming the elemental formula.

Table 1: Theoretical HRMS Data for Protonated this compound ([C₇H₆BrNO₂ + H]⁺)

| Ion Formula | Isotope | Theoretical m/z |

| C₇H₇⁷⁹BrNO₂⁺ | ⁷⁹Br | 215.9658 |

| C₇H₇⁸¹BrNO₂⁺ | ⁸¹Br | 217.9638 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps to piece together the compound's structure.

For this compound, key fragmentation pathways can be predicted based on its functional groups: an aldehyde, a methoxy group, and a bromo-substituted pyridine ring. Common fragmentation events would likely include:

Loss of the formyl radical (•CHO): This is a characteristic fragmentation of aldehydes, leading to a significant fragment ion.

Loss of a methyl radical (•CH₃) from the methoxy group: This would be followed by the loss of carbon monoxide (CO).

Cleavage of the C-Br bond: While aromatic C-Br bonds are relatively strong, fragmentation involving the loss of a bromine radical (•Br) or hydrogen bromide (HBr) can occur under certain conditions.

The resulting fragment ions, when analyzed by HRMS/MS, would further confirm the elemental composition of each piece of the molecule, lending strong support to the proposed structure.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Loss |

| 215.9658 / 217.9638 | [M+H-CHO]⁺ | Formyl radical (29 Da) |

| 215.9658 / 217.9638 | [M+H-CH₃]⁺ | Methyl radical (15 Da) |

| [M+H-CH₃]⁺ | [M+H-CH₃-CO]⁺ | Carbon monoxide (28 Da) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Complex Mixtures

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. nist.gov These two techniques are often used in a complementary fashion, as some molecular vibrations are more active in the IR spectrum while others are more prominent in the Raman spectrum. nist.govnist.gov

For this compound, the expected vibrational modes would provide clear evidence for its key structural features:

Aldehyde Group (CHO): A strong, sharp absorption band around 1700-1720 cm⁻¹ in the FT-IR spectrum corresponding to the C=O stretching vibration is expected. The C-H stretch of the aldehyde group typically appears as two weak bands between 2700-2900 cm⁻¹.

Methoxy Group (OCH₃): C-H stretching vibrations of the methyl group would be observed in the 2850-2960 cm⁻¹ region. A characteristic C-O stretching band would be expected around 1250 cm⁻¹.

Pyridine Ring: Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

C-Br Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. This region can sometimes be challenging to observe with standard FT-IR setups.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the FT-IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde C=O Stretch | 1700-1720 | FT-IR (Strong) |

| Aldehyde C-H Stretch | 2700-2900 | FT-IR (Weak) |